![molecular formula C21H20N2O2S B2552436 4-(乙硫基)-2-(4-甲氧基苯基)-7-甲基-5H-苯并[2,3-d]嘧啶 CAS No. 866340-76-3](/img/structure/B2552436.png)
4-(乙硫基)-2-(4-甲氧基苯基)-7-甲基-5H-苯并[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Efficient Synthesis of Chromeno[2,3-d]pyrimidine Derivatives
The synthesis of chromeno[2,3-d]pyrimidine derivatives has been reported to be efficient and novel, utilizing a one-pot four-component reaction involving salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene. This method offers advantages such as easy performance, good yields, and straightforward purification. The structures of the synthesized compounds were confirmed through various spectroscopic methods, including IR, MS, 1H- and 13C-NMR, and X-ray crystal-structure analyses. A plausible mechanism for this reaction has been proposed .
Antiviral Activity of Pyrimidine Derivatives
Research into 2,4-diamino-6-hydroxypyrimidines has led to the synthesis of various derivatives with potential antiviral activity. These compounds were prepared through C5-alkylation or cyclization to form the pyrimidine ring. Notably, the 5-methyl derivative demonstrated significant inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus in cell culture. However, the compounds showed poor activity against DNA viruses. The antiretroviral activity of some derivatives was comparable to reference drugs, with minimal toxicity observed .
Antitubercular and Antimicrobial Activities of Chromeno[2,3-d]pyrimidine Derivatives
A series of novel chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitubercular and antimicrobial activities. These compounds showed pronounced activity against Mycobacterium tuberculosis and various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger. The synthesis was carried out from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, and the compounds were characterized by IR, 1H-NMR, 13C-NMR, Mass spectra, and Elemental analysis .
Structure and Biological Activities of Pyrazolo[1,5-a]pyrimidine
The crystal structure of a pyrazolopyrimidine derivative has been determined, revealing that the ring atoms in the moiety are almost coplanar, which may be an important active site for biological activity. Preliminary biological tests indicated that the compound possesses moderate herbicidal activities .
Pyrimidine Synthesis via Dithioester Condensation
The synthesis of 4-hydroxy-6-mercaptopyrimidines has been achieved using a dithioester as the three-carbon fragment. This "Principal Synthesis" yields the desired pyrimidines in good yields when carried out in dioxane. The mass spectra of these derivatives have been recorded, providing insights into their major fragmentations .
Antioxidant and Radioprotective Activities of Pyrimidine Derivative
A novel pyrimidine derivative has been synthesized and characterized, showing promising in vitro antioxidant activity and in vivo radioprotective properties. The compound was found to reduce oxidative stress in Drosophila melanogaster when administered prior to ionizing e-beam radiation .
Antimicrobial and Cytotoxicity Activities of Chromeno[2,3-d]pyrimidine Derivatives
A variety of chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and cytotoxicity activities. The synthesis involved the condensation of 3-N,N-diethylaminophenol with cyanocinnamonitriles and ethyl cyanocinnamates. The structures were confirmed by IR, UV, 1H NMR, 13C NMR, and MS data .
Synthesis and Antimicrobial Evaluation of Chromenopyridopyrimidines
Novel heteroannulated chromenopyridopyrimidines have been synthesized and characterized. These compounds were obtained by reacting 2-hydrazinyl-8-methyl-4H-chromeno[3',2':5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione with various electrophilic and bielectrophilic reagents. The antimicrobial evaluation of these compounds showed variable inhibitory effects on the tested microorganisms .
科学研究应用
合成和抗病毒活性与4-(乙硫基)-2-(4-甲氧基苯基)-7-甲基-5H-苯并[2,3-d]嘧啶相关的化合物已被合成并评估其抗病毒活性。例如,2,4-二氨基嘧啶的衍生物在细胞培养中表现出对逆转录病毒复制的明显抑制作用,显示出作为抗人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒的抗病毒剂的潜力(Hocková 等,2003)。
抗结核和抗菌活性包括苯并[2,3-d]嘧啶化合物在内的几种新型衍生物已被合成并评估其对结核分枝杆菌的体外抗结核活性以及对各种细菌和真菌菌株的抗菌活性。这些化合物显示出显着的抗结核和抗菌活性,突出了它们作为治疗传染病的治疗剂的潜力(Kamdar 等,2011)。
离子液体促进的合成和生物学评价使用环保离子液体方法合成的苯并-嘧啶偶联衍生物的研究表明,这些化合物表现出有效的抗真菌和抗菌活性。这表明它们在开发新的抗菌剂中的潜在用途。此外,这些研究包括酶分析和对接研究以预测作用方式,表明对这些化合物的生物活性进行全面评估(Tiwari 等,2018)。
抗癌活性评价一些稠合的香豆素-[4,3-d]-嘧啶衍生物已被合成并评估其抗癌活性。这项研究强调了此类化合物在癌症治疗中的潜力,说明了苯并[2,3-d]嘧啶衍生物及其类似物相关的多种药理活性(Sherif & Yossef,2013)。
嘧啶衍生物的合成和生物活性嘧啶衍生物的合成,包括与苯并[2,3-d]嘧啶相关的衍生物,由于其多种生物活性而成为研究的重点。这些化合物已被合成以具有药理活性,突出了它们在药物开发和治疗应用中的重要性(Jadhav 等,2022)。
安全和危害
The safety and hazards associated with this compound would depend on factors such as its reactivity, its toxicity, and its potential for bioaccumulation. These properties would need to be assessed through experimental studies.
未来方向
Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential applications. For example, it could be investigated as a potential pharmaceutical or agrochemical, or as a building block for the synthesis of more complex molecules.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and specific analysis, experimental data and studies would be needed.
属性
IUPAC Name |
4-ethylsulfanyl-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-4-26-21-17-12-15-11-13(2)5-10-18(15)25-20(17)22-19(23-21)14-6-8-16(24-3)9-7-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMSQBODKPFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfanyl-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)
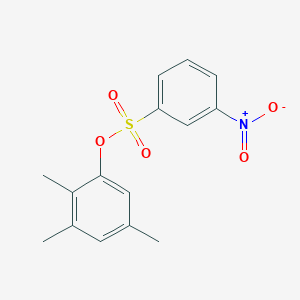
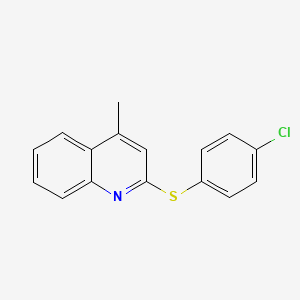
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)
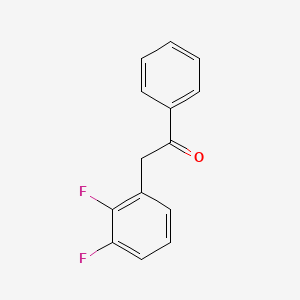
![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
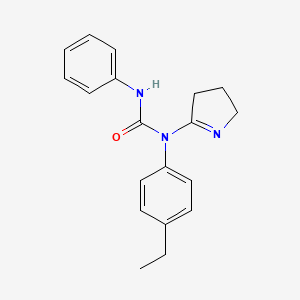
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)
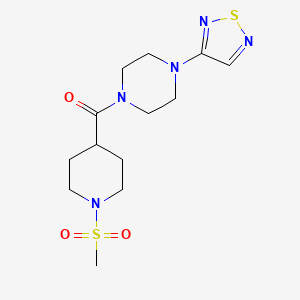
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)
![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)